1-Bromo-1-ethenylcyclopropane

Description

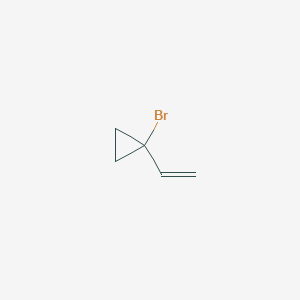

Structure

2D Structure

3D Structure

Properties

CAS No. |

101246-01-9 |

|---|---|

Molecular Formula |

C5H7Br |

Molecular Weight |

147.01 g/mol |

IUPAC Name |

1-bromo-1-ethenylcyclopropane |

InChI |

InChI=1S/C5H7Br/c1-2-5(6)3-4-5/h2H,1,3-4H2 |

InChI Key |

TYFGGWWWEMJJKM-UHFFFAOYSA-N |

SMILES |

C=CC1(CC1)Br |

Canonical SMILES |

C=CC1(CC1)Br |

Synonyms |

Cyclopropane, 1-bromo-1-ethenyl- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromo 1 Ethenylcyclopropane and Analogous Vinylic Cyclopropyl Bromides

Stereoselective Approaches to Vinylic Cyclopropyl (B3062369) Bromides

The precise control of stereochemistry is a critical aspect of modern synthetic chemistry. For vinylic cyclopropyl bromides, stereoselective synthesis allows for the preparation of specific isomers, which is crucial for their application in pharmaceuticals and materials science.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds. In the context of vinylic cyclopropyl bromides, palladium-catalyzed cross-coupling reactions offer a modular and efficient approach.

A significant advancement in the synthesis of vinyl cyclopropanes involves the palladium-catalyzed cross-coupling of vinyl bromides with cyclopropyl organometallic reagents. semanticscholar.orgnih.gov Specifically, the use of cyclopropyl organozincates has proven to be highly effective. semanticscholar.orgnih.gov This method allows for the modular and stereospecific synthesis of a wide range of vinyl cyclopropanes. semanticscholar.orgnih.gov The reaction proceeds with full conservation of the stereochemistry of both the cyclopropane (B1198618) unit and the vinyl bromide, enabling access to either cis or trans cyclopropane isomers as well as E or Z vinyl configurations. nih.gov

The scope of this methodology is broad, accommodating various substituted vinyl bromides, including linear, branched, and aromatic derivatives. semanticscholar.org The electronic nature of the substituents on the cyclopropane or the vinyl bromide does not appear to significantly impact the reaction's efficiency. semanticscholar.org

Table 1: Examples of Palladium-Catalyzed Coupling of Vinyl Bromides with Cyclopropyl Zincates semanticscholar.org

| Entry | Vinyl Bromide | Cyclopropyl Zincate | Product | Yield (%) |

| 1 | (E)-1-bromo-2-phenylethene | cis-cyclopropyl zincate | (E)-(2-phenylvinyl)cyclopropane | 85 |

| 2 | (Z)-1-bromo-2-phenylethene | trans-cyclopropyl zincate | (Z)-(2-phenylvinyl)cyclopropane | 82 |

| 3 | 1-bromo-1-cyclohexene | cis-cyclopropyl zincate | 1-cyclopropylcyclohexene | 78 |

Note: The yields are representative and may vary depending on specific reaction conditions.

A key innovation in this field is the application of air-stable dinuclear palladium(I) catalysts. semanticscholar.orgnih.gov This catalytic system operates under mild conditions, at room temperature, and with remarkable speed, often completing within 30 minutes. semanticscholar.orgnih.gov The use of a dinuclear Pd(I) dimer has been shown to be crucial for the successful coupling, particularly in cases where traditional Pd(0)/Pd(II) catalytic systems fail or provide low yields due to challenging transmetalation steps. semanticscholar.org

The proposed mechanism for this transformation involves the direct reactivity of the Pd(I) dimer with the vinyl bromide. rwth-aachen.de Density Functional Theory (DFT) calculations have been employed to elucidate the mechanistic details of similar palladium-catalyzed reactions involving vinyl bromides and cyclopropanes. nih.gov These studies suggest a pathway involving oxidative addition, intermolecular alkene insertion, and subsequent steps to form the final product. nih.gov The stereospecificity of the reaction is a key feature, with the configuration of both the cyclopropyl and vinyl components being retained in the product. semanticscholar.orgnih.gov

Directed Functionalization of Cyclopropyl Ring Systems

An alternative strategy for the synthesis of 1-bromo-1-ethenylcyclopropane and its analogs involves the direct functionalization of a pre-existing cyclopropane ring. This approach often relies on the careful selection of precursors and brominating agents.

Table 2: Four-Step Synthesis of Ethenylcyclopropane from Cyclopropyl Methyl Ketone lookchem.com

| Step | Reaction | Reagents | Product | Yield (%) |

| 1 | Bromination | Br₂ in MeOH | Bromomethyl cyclopropyl ketone | - |

| 2 | Reduction | NaBH₄ in MeOH | 2-Bromo-1-cyclopropylethanol | 80 (over two steps) |

| 3 | Acetylation | Ac₂O in pyridine | 2-Bromo-1-cyclopropylethyl acetate | 91 |

| 4 | Reductive Elimination | Zn/Cu | Ethenylcyclopropane | 77 |

The selective bromination of cyclopropane derivatives is a crucial step in synthesizing the target compounds. The direct bromination of ethenylcyclopropane can lead to the formation of 1-bromo-2-cyclopropylcyclopropane. lookchem.comresearchgate.net

For the synthesis of gem-dibromocyclopropanes, which can be precursors to monobrominated species, readily available starting materials are often employed. acs.org The stereoselective functionalization of cyclopropane derivatives can be achieved through bromine/magnesium exchange reactions. acs.orgnih.govtechnion.ac.il For instance, the reaction of 2,2-dibromo-1-methyl-cyclopropanecarbonitrile with i-PrMgCl can generate a cis-magnesium-carbenoid that reacts with various electrophiles with high retention of configuration. acs.orgnih.gov

Another approach involves the aminobromination of alkylidenecyclopropanes using reagents like p-toluenesulfonamide (B41071) and N-bromosuccinimide (NBS) to stereoselectively produce γ-bromohomoallylic sulfonamides. organic-chemistry.org The proposed mechanism for this reaction involves the formation of a cyclopropylcarbinyl cation intermediate. organic-chemistry.org

Furthermore, the polar addition of bromine to cyclopropane has been studied, with theoretical calculations suggesting a syn-cycloaddition process as an energetically favorable pathway. researchgate.net

Formation of the 1-Bromo-1-substituted Cyclopropane Moiety

The introduction of a bromine atom onto a substituted cyclopropane ring is a critical step in the synthesis of the target compounds. Methodologies range from direct cyclization using brominated precursors to the halogenation of pre-formed cyclopropyl structures.

The construction of a brominated cyclopropane ring can be achieved through electrophilic bromine-induced cyclization of functionalized cyclopropane precursors. This approach, termed homohalocyclization, generates a new ring and introduces two new stereocenters with a 1,3-relationship between the functional groups, a powerful transformation for building molecular complexity. acs.org

One strategy involves the treatment of phenyl-substituted cyclopropane derivatives with an electrophilic bromine source. acs.org The reaction proceeds via the opening of the three-membered ring to form a carbocationic intermediate, which is then trapped by an intramolecular nucleophile, resulting in a new, larger ring that contains a brominated carbon. The choice of the brominating agent is crucial for optimizing the yield of the desired cyclized product.

Initial studies using elemental bromine (Br₂) or 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCO) resulted in moderate yields. acs.org However, employing N-bromosuccinimide (NBS) was found to significantly improve the efficiency of the cyclization process. acs.org

Table 1: Effect of Brominating Agent on Homohalocyclization Yield

| Entry | Brominating Agent | Solvent | Yield of 5-exo Product |

|---|---|---|---|

| 1 | Br₂ | Dichloromethane | 41% acs.org |

| 2 | TBCO | Dichloromethane | 43% acs.org |

This table summarizes the findings from a study on the bromocyclization of a phenyl-substituted cyclopropane derivative, demonstrating the superior performance of NBS as the bromine source for this specific transformation. acs.org

While not a direct synthesis of this compound, the stereoselective aminobromination of alkylidenecyclopropanes (ACPs) provides a powerful method for accessing structurally related γ-bromohomoallylic sulfonamides, which are valuable synthetic building blocks. organic-chemistry.orgthieme-connect.comresearchgate.net This reaction involves the ring-opening of the cyclopropane moiety and the simultaneous introduction of both a bromine atom and an amino group.

The reaction is typically carried out using p-toluenesulfonamide (TsNH₂) as the nitrogen source and N-bromosuccinimide (NBS) as the bromine source. organic-chemistry.org The process is highly stereoselective, yielding products with a (Z)-configuration at the newly formed double bond. organic-chemistry.orgthieme-connect.com The proposed mechanism involves the formation of a stabilized cyclopropylcarbinyl cation intermediate. organic-chemistry.org

Table 2: Stereoselective Aminobromination of Various Alkylidenecyclopropanes

| Substrate (Alkylidenecyclopropane) | Product (γ-Bromohomoallylic Sulfonamide) | Solvent | Yield | Stereoselectivity (Z:E) |

|---|---|---|---|---|

| Phenyl-substituted ACP | N-[(Z)-3-bromo-4-phenylbut-3-en-1-yl]-p-toluenesulfonamide | Dichloromethane | 75% | >98:2 organic-chemistry.org |

| 4-Chlorophenyl-substituted ACP | N-[(Z)-3-bromo-4-(4-chlorophenyl)but-3-en-1-yl]-p-toluenesulfonamide | Dichloromethane | 72% | >98:2 organic-chemistry.org |

This table showcases the results of the aminobromination reaction with different substituted alkylidenecyclopropanes, highlighting the consistently high yields and excellent (Z)-stereoselectivity. organic-chemistry.org

Multi-Component and Sequential Synthesis Strategies

Complex molecules like this compound often require multi-step or tandem reaction sequences that build the carbon skeleton and install the required functional groups in a controlled manner.

A highly efficient method for the stereoselective synthesis of trisubstituted vinyl bromides involves the Friedel–Crafts-type addition of terminal alkynes to oxocarbenium ions. nih.govthieme-connect.com This reaction is particularly noteworthy for its use of magnesium bromide etherate (MgBr₂·OEt₂) which acts as both the Lewis acid promoter to generate the oxocarbenium ion from an acetal (B89532) and as the bromide source. nih.gov

This methodology provides access to (E)-trisubstituted vinyl bromides in high yields and with excellent stereoselectivity. nih.govresearchgate.net The products also contain an allylic ether, providing an additional functional handle for further synthetic transformations. nih.gov This strategy is ideal for constructing the vinylic bromide portion of the target molecule, which could potentially be followed by a cyclopropanation reaction.

Table 3: Synthesis of (E)-Trisubstituted Vinyl Bromides

| Acetal Substrate | Alkyne Substrate | Product | Yield | E:Z Ratio |

|---|---|---|---|---|

| Benzaldehyde dimethyl acetal | Phenylacetylene | (E)-1-bromo-3-methoxy-1,3-diphenylprop-1-ene | 95% | >20:1 nih.gov |

| Benzaldehyde dimethyl acetal | 1-Hexyne | (E)-1-bromo-1-phenylhept-1-en-3-yl methyl ether | 85% | >20:1 nih.gov |

This table presents examples of the three-component coupling reaction, demonstrating its broad scope and high stereoselectivity for the (E)-isomer. nih.gov

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient approach to complex molecular architectures. Several tandem strategies involving cyclopropanation have been developed that could be adapted for the synthesis of vinylic cyclopropanes.

One powerful example is the rhodium(II)-catalyzed reaction of vinyl diazoacetates. acs.org These reactions proceed through highly reactive carbenoid intermediates that can initiate a cascade sequence. A notable cascade involves a tandem cyclopropanation/Cope rearrangement, which is highly stereoselective and can be used to construct seven-membered rings. acs.org By carefully choosing the diene and diazo compound, it is possible to construct complex polycyclic systems in a single step. acs.org

Another strategy involves the tandem 1,6-addition/cyclopropanation/rearrangement reaction of vinylogous para-quinone methides with 3-chlorooxindoles. rsc.org This method efficiently produces complex spirocyclic compounds containing vicinal quaternary carbon centers. While the substrates are specific, the underlying principle of a tandem sequence involving cyclopropanation showcases a modern approach to building strained rings within a larger molecular framework. rsc.org

Mechanistic Investigations into the Reactivity and Transformations of 1 Bromo 1 Ethenylcyclopropane Systems

Thermally Induced Rearrangements of Vinylic Cyclopropane (B1198618) Architectures

The thermal activation of vinylcyclopropanes initiates a cascade of intricate molecular rearrangements, fundamentally driven by the desire to alleviate the inherent ring strain of the three-membered ring. wikipedia.orgrsc.org These transformations, particularly the vinylcyclopropane-cyclopentene (VCP-CP) and divinylcyclopropane-cycloheptadiene (DVCPR) rearrangements, represent powerful strategies in synthetic organic chemistry for the construction of five- and seven-membered ring systems, respectively. wikipedia.orgwikipedia.org The mechanistic pathways of these reactions are nuanced, often involving short-lived diradical intermediates and being highly sensitive to the substitution patterns on the cyclopropane and vinyl moieties. wikipedia.orgpitt.edu

Vinylcyclopropane-Cyclopentene (VCP-CP) Rearrangements

The VCP-CP rearrangement is a thermally induced isomerization that converts a vinyl-substituted cyclopropane into a cyclopentene (B43876). wikipedia.org This ring expansion reaction is a cornerstone of synthetic chemistry due to its ability to generate five-membered rings, which are prevalent in numerous natural products. wikipedia.org The reaction typically requires high temperatures, often in the range of 325–500 °C, to overcome the activation energy barrier for the cleavage of a cyclopropane carbon-carbon bond. wikipedia.orgrsc.org

The mechanism of the VCP-CP rearrangement is a subject of ongoing investigation, with evidence pointing towards a process that can exhibit both concerted and stepwise characteristics, depending on the specific substrate. wikipedia.org A central feature of the mechanistic discussion is the involvement of a diradical intermediate. pitt.edu This intermediate arises from the homolytic cleavage of one of the cyclopropane C-C bonds, specifically the one adjacent to the vinyl group, which is weakened by conjugation. pitt.edu

The formation of the diradical intermediate is generally the rate-limiting step in the rearrangement. wikipedia.org Once formed, this highly reactive species can undergo several competing pathways. The primary pathway leads to the formation of the cyclopentene ring through recombination of the radical centers. pitt.edu However, the diradical can also undergo conformational changes and bond rotations, which can lead to stereomutation in the final product. wikipedia.org The lifetime of the diradical intermediate is a critical factor; a shorter lifetime favors a more concerted-like mechanism with higher stereospecificity, whereas a longer-lived diradical allows for more conformational freedom and a loss of stereochemical information. pitt.edupsu.edu

Classical trajectory simulations have been employed to probe the dynamics of the diradical on the potential energy surface. psu.edu These studies suggest that the dynamics in the diradical region are not always statistical, with many trajectories proceeding directly from the vinylcyclopropane (B126155) to the cyclopentene without significant trapping in a potential energy minimum. psu.edu This supports the idea of a continuum of mechanisms ranging from a purely concerted pericyclic process to a stepwise diradical pathway. wikipedia.orgpsu.edu

The kinetics and regioselectivity of the VCP-CP rearrangement are profoundly influenced by the nature and position of substituents on the vinylcyclopropane skeleton. wikipedia.orgcolab.ws Substituents that can stabilize the diradical intermediate tend to lower the activation energy of the rearrangement, thereby accelerating the reaction rate. wikipedia.org For instance, alkoxy groups at the C1 position of the cyclopropane ring have been shown to lower the activation energy for the rearrangement. dntb.gov.ua

The regioselectivity of the rearrangement, which determines which of the cyclopropane bonds cleaves and how the new five-membered ring is formed, is also heavily dependent on substituent effects. acs.org In unsymmetrically substituted vinylcyclopropanes, the initial homolytic cleavage will preferentially occur to form the most stable diradical. pitt.edu For example, in the thermal rearrangement of 1,1-divinyl-2-phenylcyclopropanes, the rearrangement is regioselective, with migration occurring to the more substituted cyclopropane carbon, the one bearing the amide and phenyl groups. acs.org

The electronic nature of substituents on an aryl group attached to the vinyl moiety can also exert a subtle influence on the reaction rate. nih.gov Studies on Ni(0)-catalyzed VCP-CP rearrangements have shown that substrates with electron-withdrawing groups on the phenyl ring rearrange faster than those with electron-donating groups. nih.gov However, the effect is small, suggesting that mechanisms involving significant charge separation, such as zwitterionic intermediates, are not major contributors in these specific catalyzed systems. nih.gov In thermal rearrangements, the effect of substituents on the site-selectivity of related homo- pitt.edunih.gov-sigmatropic hydrogen migrations has been interpreted in terms of the electronic perturbation by the substituent rather than significant charge separation in the transition state. publish.csiro.aucdnsciencepub.com

Table 1: Effect of Aryl Substituents on the Rate of Ni(0)-Catalyzed VCP-CP Rearrangement

| Substituent (X) | Relative Rate |

|---|---|

| p-CF3 | Fastest |

| p-Cl | Fast |

| H | Intermediate |

| p-Me | Slow |

| p-OMe | Slowest |

This table is based on the general trend observed where electron-withdrawing groups accelerate the reaction and electron-donating groups decelerate it in certain catalyzed systems. nih.gov

Cloke-Wilson Rearrangements Involving Cyclopropyl (B3062369) Carbonyls

The Cloke-Wilson rearrangement is a classic transformation that converts cyclopropanes activated by an adjacent carbonyl group (cyclopropyl ketones or aldehydes) into 2,3-dihydrofurans. organicreactions.orgrsc.org This ring expansion is typically driven by the release of strain and can be promoted thermally, or more commonly, under acidic or basic catalysis. organicreactions.orgrsc.org

For a substrate like 1-bromo-1-ethenylcyclopropane to undergo this rearrangement, it must first be converted into a cyclopropyl carbonyl derivative. A plausible synthetic route would involve the selective transformation of the vinyl group into a carbonyl moiety, for instance, via ozonolysis or a Wacker-type oxidation, to yield 1-bromo-1-acetylcyclopropane. This intermediate would then be susceptible to the Cloke-Wilson rearrangement.

The mechanism, particularly under base catalysis (e.g., using DABCO), involves the nucleophilic opening of the cyclopropane ring to generate a zwitterionic enolate intermediate. nih.gov This is followed by an intramolecular 5-exo-tet cyclization, where the enolate oxygen attacks the carbon that was formerly part of the cyclopropane ring, leading to the formation of the dihydrofuran ring and regeneration of the catalyst. nih.gov Lewis acids and Brønsted acids can also catalyze the reaction by activating the carbonyl group, which facilitates ring opening to form a carbocationic intermediate that is subsequently trapped by the carbonyl oxygen. researchgate.net

| Catalyst/Promoter | Substrate Type | Product | Key Mechanistic Feature | Ref |

| DABCO (base) | Donor-Acceptor Cyclopropyl Ketones | 2,3-Dihydrofurans | Nucleophilic ring-opening to zwitterionic intermediate | nih.gov |

| Chiral Phosphoric Acid (Brønsted acid) | Racemic Cyclopropyl Ketones | Enantioenriched Dihydrofurans | Activation of carbonyl, generation of carbocationic intermediate | researchgate.net |

| TiCl₄ (Lewis acid) | Donor-Acceptor Cyclopropanes | Substituted Dihydrofurans | Lewis acid-promoted C-C bond cleavage | rsc.org |

| Energy Transfer (Photocatalysis) | Cyclopropyl Imines | Dehydroprolines | Photochemical activation and rearrangement | researchgate.net |

Catalytically Mediated Ring Expansion and Rearrangement Pathways

Transition metal catalysis offers milder and more selective pathways for the rearrangement of strained ring systems compared to thermal methods.

Iridium-Catalyzed Hydrogen Borrowing Cascades Involving Vinylic Cyclopropane Rearrangements

A powerful strategy for C-C bond formation is the "hydrogen borrowing" or "hydrogen autotransfer" cascade, which uses alcohols as alkylating agents with the formal loss of water. nih.gov Recently, this concept has been ingeniously merged with vinylcyclopropane rearrangements. Donohoe and coworkers developed an iridium-catalyzed cascade that transforms cyclopropyl alcohols and methyl ketones into highly substituted, stereodefined cyclopentanes. nih.govresearchgate.netrsc.org

The proposed mechanism begins with an iridium complex oxidizing a cyclopropyl alcohol to the corresponding cyclopropyl ketone, "borrowing" the hydrogen atoms. rsc.org This ketone then undergoes an aldol (B89426) condensation with a partner ketone to generate a crucial vinylcyclopropane-enone intermediate. nih.govresearchgate.net This intermediate is then primed for a single electron transfer (SET)-initiated ring expansion to a cyclopentenyl radical. The catalytic cycle is completed when the iridium hydride species reduces the enone, returning the "borrowed" hydrogen to yield the final cyclopentane (B165970) product with high diastereoselectivity. nih.gov This elegant cascade allows for the construction of complex cyclic systems with multiple contiguous stereocenters. researchgate.net

| Catalyst System | Substrates | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Ref |

| [Ir(cod)Cl]₂ / Cs₂CO₃ | Cyclopropyl alcohol, Aryl methyl ketone | Substituted cyclopentane | 54-81 | up to >95:5 | nih.govresearchgate.net |

| [Ir(cod)Cl]₂ / Cs₂CO₃ | Bicyclic cyclopropyl alcohol, Ketone | Fused bicyclic cyclopentane | 46 | N/A | researchgate.net |

Lewis Acid-Assisted Rearrangements of Vinylic Cyclopropanes

The inherent strain and electronic properties of donor-acceptor (D-A) cyclopropanes make them highly susceptible to ring-opening reactions catalyzed by Lewis acids. nih.govuni-regensburg.de In the case of this compound, the vinyl group can act as an electron donor while the bromine atom and the cyclopropane ring itself can act as acceptors, facilitating Lewis acid activation.

The rearrangement is typically initiated by the coordination of a Lewis acid (e.g., SnCl₄, TiCl₄, Sc(OTf)₃) to the substrate. nih.govwikipedia.org This enhances the electrophilicity and promotes the cleavage of the polarized C-C bond of the cyclopropane ring. This generates a stabilized carbocationic intermediate which rapidly undergoes a Current time information in Bangalore, IN.nih.gov-rearrangement to form a five-membered ring. nih.gov The regioselectivity of the final cyclopentene product can often be controlled by the choice of Lewis acid and the substitution pattern on the vinylcyclopropane. nih.gov This methodology provides a mild and efficient route to polysubstituted cyclopentenes, which are valuable building blocks in organic synthesis. nih.gov

| Lewis Acid | Substrate Donor Group | Substrate Acceptor Group(s) | Product | Yield (%) | Ref |

| Sc(OTf)₃ | 2-Aryl-alkenyl | Diester | Cyclopent-3-ene | 80-99 | nih.gov |

| SnCl₄ | Trisubstituted alkenyl | Diester | Cyclopent-2-ene | 72-90 | nih.gov |

| Et₂AlCl | Vinyl | Unactivated | Cyclopentene | 80 | pitt.edu |

| TiCl₄ | (tert-butyldiphenylsilyl)methyl | Diester | Dihydrofuran | 75-96 | rsc.org |

Photochemical Transformations of Vinylic Cyclopropane Derivatives

Photochemistry offers an alternative method to induce reactions that are often difficult to achieve thermally, proceeding through electronically excited states with distinct reactivity. irispublishers.com

Photo-Assisted Vinylcyclopropane Rearrangements

The vinylcyclopropane-to-cyclopentene rearrangement can be initiated by direct UV irradiation or through the use of a photosensitizer. pitt.eduresearchgate.net The photochemical reaction often proceeds through the excited singlet state of the molecule, leading to the formation of a diradical intermediate, analogous to the thermal process but occurring under significantly milder conditions. rsc.org

For a substrate like this compound, photochemical excitation could lead to the desired ring expansion. However, the presence of the carbon-bromine bond introduces the possibility of competing photochemical pathways. The C-Br bond is relatively weak and susceptible to photolytic cleavage, which could lead to radical-based side reactions. rsc.org The precise outcome would depend on factors such as the excitation wavelength, solvent, and whether a sensitizer (B1316253) is used. pitt.edu Research on related systems has shown that these photochemical rearrangements can be synthetically useful, sometimes offering different selectivity compared to their thermal counterparts. pitt.edu

Radical Cation Rearrangements of Ethenylcyclopropanes

The study of ethenylcyclopropane systems reveals that upon one-electron oxidation, they can undergo significant rearrangements. This process is often initiated by forming a radical cation, which is a highly reactive intermediate. nih.govacs.org

The generation of the vinylcyclopropane radical cation can be achieved through methods like TiO2 photocatalysis in a lithium perchlorate/nitromethane solution. nih.govacs.org This reaction is triggered by an oxidative single electron transfer (SET), leading to the immediate ring-opening of the cyclopropane. nih.govacs.org This ring-opening results in the formation of a distonic radical cation, a key intermediate in the subsequent rearrangement steps. nih.govacs.org

Theoretical studies, including density functional theory (DFT) calculations, support a stepwise mechanism for these rearrangements. acs.orgresearchgate.net For the unsubstituted vinylcyclopropane radical cation, the process begins with the opening of the cyclopropane ring to form a distonic radical cation intermediate. researchgate.net This is followed by a nih.govacs.org hydrogen shift, leading to the formation of the more stable 1,3-pentadiene (B166810) radical cation. researchgate.net An alternative, though slightly less favored, pathway involves a concerted nih.govresearchgate.net alkyl shift that results in the expansion of the ring to a cyclopentene radical cation. researchgate.net

The substitution pattern on the ethenylcyclopropane can influence the reaction pathway. For instance, vinylcyclopropanes with additional substituents that can stabilize the resulting radical (e.g., secondary, tertiary, or benzyl (B1604629) radicals) are more likely to undergo ring-opening. acs.org In some cases, if the ring-opening is not favorable, alternative reactions like [2+2] cycloadditions can occur. acs.org

The vinylcyclopropane radical cation rearrangement has been shown to be a powerful tool in organic synthesis, allowing for the construction of multi-substituted cyclopentenes under mild conditions. morressier.com The reaction can be catalyzed by one-electron oxidation, and the periselectivity of the rearrangement can be altered by the presence of cis-alkyl substituents. researchgate.net

| Parameter | Value (kcal/mol) | Description |

| Barrier for syn/anti-isomerization | 21.6 | Energy barrier for the interconversion between the s-syn and s-anti conformers of the vinylcyclopropane radical cation. researchgate.net |

| Barrier for ring opening to distonic radical cation | 21.0 | Activation energy for the initial ring-opening step to form the distonic radical cation intermediate. researchgate.net |

| Barrier for concerted nih.govresearchgate.net alkyl shift to cyclopentene radical cation | 23.8 | Activation energy for the concerted rearrangement to the cyclopentene radical cation. researchgate.net |

| Excess energy for isomerization to 1,3-pentadiene radical cation | 30.0 | Experimentally determined excess energy at which vinylcyclopropane radical cations isomerize to 1,3-pentadiene radical cations. researchgate.net |

Electrophilic Additions and Halogenation Chemistry

The presence of the ethenyl group in this compound makes it susceptible to electrophilic addition reactions, particularly with halogens like bromine.

Reactivity Towards Molecular Bromine and Halogenating Agents

The reaction of alkenes with molecular bromine (Br₂) is a classic example of electrophilic addition. chemguide.co.uksavemyexams.com Although bromine is a non-polar molecule, the high electron density of the carbon-carbon double bond in the ethenyl group can induce a dipole in the approaching bromine molecule. savemyexams.comsavemyexams.com The slightly positive bromine atom then acts as an electrophile, accepting a pair of electrons from the double bond. savemyexams.comsavemyexams.com This leads to the heterolytic cleavage of the Br-Br bond. savemyexams.comsavemyexams.com

The rate of bromination is influenced by the substituents on the double bond. The presence of a cyclopropyl group, as in ethenylcyclopropane, can stabilize the intermediate bromonium ion, thereby affecting the reaction rate. nih.govresearchgate.net Studies on related systems have shown that α-cyclopropyl substituents significantly stabilize the corresponding bromonium ions. nih.govresearchgate.net

Other halogenating agents can also be employed. wikipedia.orgnumberanalytics.com The reactivity of halogens generally decreases down the group: F₂ > Cl₂ > Br₂ > I₂. msu.edumt.com While fluorine is extremely reactive, bromine is a moderately reactive halogenating agent suitable for addition reactions with alkenes. wikipedia.orgmt.com

Stability and Opening Mechanisms of Cyclopropyl Bromonium Ion Intermediates

The electrophilic addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate. chemguide.co.uk In the case of this compound, the initial attack of bromine on the ethenyl double bond would lead to a cyclopropyl-substituted bromonium ion.

The stability of this bromonium ion is a crucial factor in determining the reaction's outcome. Computational studies have shown that spiro-annelation with cyclopropane rings can stabilize bromonium ions against ring opening. nih.govresearchgate.net Similarly, α-cyclopropyl substituents have a significant stabilizing effect on bromonium ions. nih.govresearchgate.net For instance, one α-cyclopropyl substituent, as in ethenylcyclopropane, stabilizes the bromonium ion by approximately 13 kcal/mol. nih.govresearchgate.net

The fate of the cyclopropyl bromonium ion intermediate can involve several pathways. It can be attacked by a nucleophile, such as a bromide ion (Br⁻), to give the final addition product. chemguide.co.uk Alternatively, the strained cyclopropane ring itself can undergo opening. The mechanism of this ring-opening can be influenced by factors such as the substitution pattern and the reaction conditions. researchgate.net Theoretical studies on related gem-dibromocyclopropanes suggest that ring-opening can proceed through different pathways, including concerted processes involving C-C bond cleavage and C-Br bond cleavage. researchgate.netuq.edu.au The stability of the resulting carbocation or radical species plays a significant role in determining the preferred ring-opening pathway.

| Compound/System | Stabilization Energy of Bromonium Ion (kcal/mol) |

| Bromonium ion from methylenecyclopropane (B1220202) vs. isobutene | -6.3 (less stable) |

| Bromonium ion with one spirocyclopropane ring | 9.6 |

| Bromonium ion with two spirocyclopropane rings | 16.4 |

| Bromonium ion with one α-cyclopropyl substituent (as in ethenylcyclopropane) | 13 |

| Bromonium ion with two α-cyclopropyl substituents (as in 1,1-dicyclopropylethene) | 29 |

Table based on data from De Meijere et al. nih.govresearchgate.net

Strategic Applications of 1 Bromo 1 Ethenylcyclopropane in Advanced Organic Synthesis

Versatile Building Block for Complex Carbon Skeletons

The inherent ring strain of the cyclopropane (B1198618) ring, coupled with the reactivity of the vinyl bromide, makes 1-bromo-1-ethenylcyclopropane an excellent precursor for the synthesis of intricate carbon skeletons. It provides access to a variety of carbocyclic systems through strategic ring-opening and cycloaddition reactions.

The vinylcyclopropane (B126155) to cyclopentene (B43876) rearrangement is a powerful method for the construction of five-membered rings. scispace.comwikipedia.org This transformation can be initiated thermally, photochemically, or through the use of transition metal catalysts. wikipedia.orgresearchgate.net For instance, the pyrolysis of vinylcyclopropane derivatives can lead to the formation of cyclopentene structures. scispace.com Radical-mediated additions to vinylcyclopropanes also provide a pathway to highly functionalized cyclopentane (B165970) rings under mild conditions. acs.org This approach is tolerant of various functional groups and offers good regiochemical control. acs.org

Furthermore, divinylcyclopropanes, which can be conceptually derived from this compound through coupling reactions, undergo rearrangement to form cyclohepta-1,4-dienes. researchgate.net This demonstrates the utility of the vinylcyclopropane motif in accessing seven-membered carbocyclic rings, which are prevalent in numerous natural products.

Table 1: Selected Methods for Carbocycle Synthesis from Vinylcyclopropanes

| Starting Material Type | Reaction Type | Product Architecture | Key Features |

|---|---|---|---|

| Vinylcyclopropane | Thermal/Photochemical Rearrangement | Cyclopentene | Access to five-membered rings. scispace.comwikipedia.org |

| Substituted Vinylcyclopropane | Radical Addition | Functionalized Cyclopentane | Mild conditions, high functional group tolerance. acs.org |

| Divinylcyclopropane | Thermal Rearrangement | Cyclohepta-1,4-diene | Synthesis of seven-membered rings. researchgate.net |

The reactivity of this compound extends to the synthesis of more complex polycyclic systems. Spirocycles, which are characterized by two rings sharing a single atom, are increasingly recognized as important motifs in drug discovery due to their inherent three-dimensionality. nih.gov Methodologies that allow for the construction of spirocyclic frameworks are therefore highly valuable. The vinylcyclopropane moiety can be elaborated into structures that undergo intramolecular reactions to form spirocyclic compounds.

In addition to spirocycles, vinylcyclopropanes are effective synthons for the construction of fused bicyclic systems. pku.edu.cn Transition metal-catalyzed cycloadditions, such as [3+2] cycloadditions, utilizing vinylcyclopropanes can lead to the formation of bicyclo[3.3.0]octane skeletons and other fused ring systems. pku.edu.cnscispace.com These reactions often proceed with high stereoselectivity, enabling the synthesis of complex, stereochemically rich molecules.

Precursor for Carbon-Carbon Bond Formation and Further Diversification

The vinyl bromide functionality of this compound is a key handle for a variety of carbon-carbon bond-forming reactions, allowing for its incorporation into larger, more complex molecules.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. yonedalabs.comlibretexts.org This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. youtube.com this compound, as a vinyl bromide, is an excellent substrate for such reactions. This allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl substituents at the bromine-bearing carbon. nih.govnih.gov The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling make it a highly versatile tool for the diversification of the 1-ethenylcyclopropane core. yonedalabs.com

Table 2: Overview of the Suzuki-Miyaura Cross-Coupling Reaction

| Component | Role | Examples |

|---|---|---|

| Electrophile | Substrate containing a leaving group | This compound, Aryl bromides, Vinyl iodides |

| Nucleophile | Organoboron reagent | Boronic acids, Boronic esters |

| Catalyst | Palladium(0) complex | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Activates the organoboron reagent | Na₂CO₃, K₃PO₄, CsF |

| Solvent | Reaction medium | Toluene, Dioxane, THF, Water mixtures |

This compound can be converted into the corresponding Grignard reagent by treatment with magnesium metal. brainly.commasterorganicchemistry.com The resulting vinylcyclopropylmagnesium bromide is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. masterorganicchemistry.com However, it is important to note that Grignard reagents derived from vinylcyclopropyl bromides can be prone to rearrangement, especially under thermal conditions, due to the inherent strain in the three-membered ring. stackexchange.com This rearrangement can lead to the formation of ring-opened products, a reactivity that can also be harnessed for synthetic purposes. The formation of other organometallic reagents, such as organolithium or organozinc species, is also conceivable, further expanding the synthetic utility of this building block.

Synthetic Utility in the Construction of Biologically Relevant Structural Motifs

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of molecules with potential biological activity. The cyclopropane ring is a structural motif found in a number of natural products and pharmaceuticals. researchgate.netresearchgate.net Its incorporation can lead to compounds with unique conformational properties and metabolic stability.

Furthermore, the ability to transform the vinylcyclopropane core into functionalized cyclopentanes and other carbocycles provides access to scaffolds that are central to a vast array of biologically active molecules, including prostaglandins (B1171923) and steroids. unibe.ch The strategic application of reactions such as the vinylcyclopropane-cyclopentene rearrangement and various cross-coupling protocols allows for the efficient construction of these important molecular frameworks. For example, substituted 1-phenylcyclopropane carboxamides, which can be synthesized from precursors accessible from this compound, have shown a range of pharmacological activities, including anti-inflammatory and antitumor properties. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.